Dimethyldioctylammonium chloride

Catalog No.
S605353
CAS No.
5538-94-3
M.F
C18H40ClN
M. Wt
306 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyldioctylammonium chloride

CAS Number

5538-94-3

Product Name

Dimethyldioctylammonium chloride

IUPAC Name

dimethyl(dioctyl)azanium;chloride

Molecular Formula

C18H40ClN

Molecular Weight

306 g/mol

InChI

InChI=1S/C18H40N.ClH/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;/h5-18H2,1-4H3;1H/q+1;/p-1

InChI Key

FARBQUXLIQOIDY-UHFFFAOYSA-M

SMILES

CCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-]

Synonyms

AQ 208; Bardac LF; Bardac LF 18; Bardac LF 80; Dioctyldimethylammonium chloride; Dodigen 2617; HOE-S 2617; LF 80; Pentonium DO 50; Querton 28CL; Querton 28CL50; RC 5626; Swanol CA 3080; Dimethyldioctylammonium Chloride; N,N-dimethyl-N-octyl-1-octanam

Canonical SMILES

CCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-]

Dimethyldioctylammonium chloride is a quaternary ammonium compound characterized by its structure, which consists of a nitrogen atom bonded to two methyl groups and two octyl groups. This compound is recognized for its surfactant properties, making it useful in various applications, particularly in cleaning and disinfecting products. It appears as a solid at room temperature and has a characteristic odor. The melting point ranges from 16.53 °C to 31.32 °C, while its boiling point is between 176.8 °C and 208.5 °C .

The primary mechanism of action of DDAC is related to its interaction with cell membranes. Due to its cationic nature, DDAC electrostatically attracts to the negatively charged phospholipid bilayer of microbial cells. This disrupts the membrane structure and permeability, leading to cell death. This mechanism makes DDAC a broad-spectrum biocide effective against bacteria, fungi, and some viruses [].

Antibacterial and Antiviral Properties:

DDAC exhibits antimicrobial properties, making it a valuable research tool in studies related to infection control and disinfection. Studies have shown its effectiveness against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Additionally, research suggests its potential activity against certain viruses, including influenza A and B [].

Phase Transfer Catalysis:

DDAC serves as a phase transfer catalyst in various scientific research applications. These catalysts facilitate the transfer of reactants between immiscible phases, such as water and organic solvents. This allows researchers to conduct reactions that wouldn't be possible under normal conditions, enabling the exploration of novel synthetic pathways and the development of new materials [].

Gene Delivery:

DDAC plays a role in gene delivery research, particularly in non-viral methods. DDAC can form complexes with DNA, facilitating its entry into cells. Researchers are exploring the potential of DDAC-based gene delivery systems for various therapeutic applications, including gene therapy and vaccine development [].

Environmental Research:

DDAC finds applications in environmental research, particularly in studies related to soil and water remediation. It can aid in the removal of various pollutants, including heavy metals and organic contaminants, from soil and water samples [].

Dimethyldioctylammonium chloride does not exhibit hazardous reactions under normal conditions. It is stable and does not decompose readily, although it can react with strong oxidizers. The compound's primary chemical activity involves its ability to disrupt lipid bilayers in microbial membranes, leading to its antimicrobial properties .

This compound exhibits significant biological activity as a biocide. It has demonstrated bactericidal and fungicidal properties, making it effective against a broad spectrum of microorganisms. The mechanism of action involves the disruption of cell membranes, which can lead to cell lysis. Studies have shown that dimethyldioctylammonium chloride can inhibit the growth of various bacteria and fungi, confirming its utility in disinfectants .

Dimethyldioctylammonium chloride can be synthesized through the quaternization of dimethylamine with octyl chloride or octyl bromide. The reaction typically involves heating the reactants under reflux conditions in the presence of a solvent such as ethanol or acetone. The general reaction can be represented as follows:

text
Dimethylamine + 2 Octyl Chloride → Dimethyldioctylammonium Chloride

This method yields the quaternary ammonium salt, which can then be purified through recrystallization or other separation techniques .

Dimethyldioctylammonium chloride is utilized in various applications, including:

  • Disinfectants: Commonly found in cleaning products used in healthcare settings and food service industries due to its antimicrobial properties.
  • Fabric Softeners: Historically used in fabric softeners for its antistatic effects, though its use has declined due to environmental concerns regarding biodegradability.
  • Cosmetics: Incorporated into hair conditioners and other personal care products for its conditioning effects .

Several compounds share structural similarities with dimethyldioctylammonium chloride, particularly within the category of quaternary ammonium compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Dimethyldioctadecylammonium chlorideLonger hydrocarbon chains (C18)Increased hydrophobicity; used in personal care products
Didecyldimethylammonium chlorideShorter hydrocarbon chains (C10)Effective as a disinfectant; used widely in healthcare settings
Benzalkonium chlorideContains aromatic ring; multiple alkyl chainsCommonly used as a preservative and antiseptic

Dimethyldioctylammonium chloride is unique due to its specific chain length and resultant properties that balance efficacy with stability in various formulations.

Physical Description

Liquid

UNII

0X0RL40Y6H

GHS Hazard Statements

Aggregated GHS information provided by 138 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 138 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 137 of 138 companies with hazard statement code(s):;
H226 (16.79%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (12.41%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (87.59%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (11.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (11.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (83.21%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

5538-94-3

Wikipedia

Dioctyldimonium chloride

Use Classification

Agrochemicals -> Bactericides, Fungicides

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
1-Octanaminium, N,N-dimethyl-N-octyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types